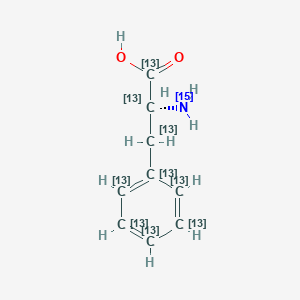

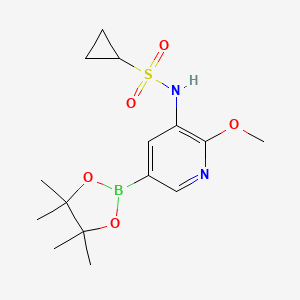

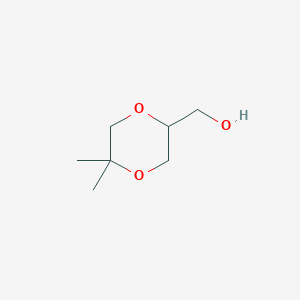

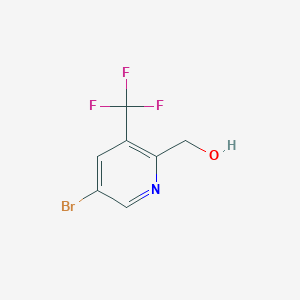

N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamid

Übersicht

Beschreibung

“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is an important compound in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis. It is highly reactive in various transformation processes, and is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound’s molecular electrostatic potential and frontier molecular orbitals have been studied using DFT to further clarify certain physical and chemical properties . The compound’s refractive index is 1.4096 and its density is 0.9642 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Organische Synthese

„N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamid“ ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen. Es kann durch nucleophile und Amidierungsreaktionen synthetisiert werden . Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Synthese.

Kristallographische und Konformationsanalysen

Die Struktur dieser Verbindung wurde durch 1H- und 13C-NMR, IR, MS und Einkristall-Röntgenbeugung für kristallographische und konformationelle Analysen charakterisiert . Dies ermöglicht es Forschern, seine physikalischen und chemischen Eigenschaften auf molekularer Ebene zu verstehen.

Dichtefunktionaltheorie (DFT)-Studien

Die Verbindung wurde mit Hilfe der Dichtefunktionaltheorie (DFT) untersucht, um bestimmte physikalische und chemische Eigenschaften weiter zu klären . DFT ist eine quantenmechanische Modellierungsmethode, die in Physik und Chemie verwendet wird, um die elektronische Struktur von Vielteilchensystemen zu untersuchen.

Arzneimittelsynthese

In der organischen Synthese von Medikamenten werden Boronsäureverbindungen wie diese üblicherweise zum Schutz von Diolen verwendet. Sie wird bei der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .

Enzyminhibitoren oder spezifische Ligand-Medikamente

Borsäureverbindungen werden üblicherweise als Enzyminhibitoren oder spezifische Ligand-Medikamente verwendet . Sie finden Anwendung bei der Behandlung von Tumoren und mikrobiellen Infektionen und können auch zur Behandlung von Antikrebsmedikamenten eingesetzt werden .

Fluoreszierende Sonden

Borsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Catecholamine zu identifizieren . Dies macht sie in verschiedenen Forschungsbereichen nützlich, darunter Biochemie und Umweltwissenschaften.

Konstruktion von stimulierbaren Wirkstoffträgern

Boronat-Ester-Bindungen werden aufgrund ihrer Vorteile in der Konstruktion von stimulierbaren Wirkstoffträgern eingesetzt, die einfache Konstruktionsbedingungen, gute Biokompatibilität und die Fähigkeit bieten, auf verschiedene Veränderungen des Mikroumfelds wie pH-Wert, Glukose und ATP im Organismus zu reagieren .

Wirkstofffreisetzungssysteme

Die Arten von Wirkstoffträgern auf der Basis von Boratbindungen umfassen Wirkstoff-Polymer-Kupplung, Polymermizellen, lineare-hyperverzweigte Polymere und mesoporöse Kieselsäure usw. Sie können nicht nur Antikrebsmedikamente beladen, sondern auch Insulin und Gene freisetzen . Die Freisetzung des Wirkstoffs auf den Träger erfolgt durch kovalente oder nicht-kovalente Wechselwirkungen, und die Bildung und Spaltung der Boronatesterbindung in verschiedenen Umgebungen wird zur gezielten Wirkstofffreisetzung genutzt .

Wirkmechanismus

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .

Mode of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Result of Action

Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and as anticancer drugs .

Action Environment

Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Safety and Hazards

Zukünftige Richtungen

The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

Biochemische Analyse

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a significant role in biochemical reactions due to its borate and sulfonamide groups. The borate group allows it to interact with enzymes and proteins, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, which are structurally related to this compound, are known to inhibit serine proteases and other enzymes . The sulfonamide group can also interact with various biomolecules, potentially affecting their function and activity.

Cellular Effects

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group may also impact cellular functions by interacting with cellular proteins and enzymes, leading to changes in metabolic activities.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide involves its interactions with biomolecules at the molecular level. The borate group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . Additionally, the sulfonamide group can bind to active sites of enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can degrade under certain conditions, affecting their efficacy . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds are known to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. The sulfonamide group may also play a role in modulating metabolic pathways by binding to specific enzymes and altering their activity.

Transport and Distribution

The transport and distribution of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The borate group can facilitate its transport across cell membranes, while the sulfonamide group may affect its localization and accumulation . These interactions can impact the compound’s bioavailability and efficacy in different cellular and tissue environments.

Subcellular Localization

The subcellular localization of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acid compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with enzymes and proteins involved in various cellular processes. The sulfonamide group may also influence its subcellular distribution and activity.

Eigenschaften

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVLTKRJAJYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735795 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-71-9 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on the synthesis, characterization, and DFT study of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide [, ].

Q2: What characterization techniques were used to study the synthesized compound?

A2: While not explicitly stated, the titles of both papers mention "Crystal Structure" suggesting X-ray diffraction analysis was used for structural characterization [, ]. Additionally, the title also mentions "DFT Study," indicating that computational chemistry methods were employed to investigate the electronic structure and properties of the compound [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)

![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)